

Application Note: Analysis of Dihydrojasmone using Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest		
Compound Name:	Dihydrojasmone	
Cat. No.:	B1670601	Get Quote

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Abstract

This application note details a comprehensive protocol for the identification and quantification of **Dihydrojasmone** using Gas Chromatography-Mass Spectrometry (GC-MS). **Dihydrojasmone** (3-methyl-2-pentyl-2-cyclopenten-1-one) is a widely used fragrance ingredient in cosmetics, perfumes, and other consumer products. The methodology presented herein is applicable for quality control, stability testing, and research and development purposes. This document provides detailed sample preparation procedures, GC-MS

parameters, and data analysis guidelines.

Introduction

Dihydrojasmone is a synthetic aromatic ketone known for its pleasant, jasmine-like floral and fruity odor. Its analysis is crucial for ensuring product quality and consistency, as well as for regulatory compliance in the cosmetic and fragrance industries. Gas chromatography coupled with mass spectrometry (GC-MS) is the ideal analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like **Dihydrojasmone** in complex matrices. This method offers high sensitivity and selectivity, enabling accurate and reliable measurements.



Experimental Protocols Sample Preparation: Liquid-Liquid Extraction for Cosmetic Creams

This protocol is suitable for the extraction of **Dihydrojasmone** from a cosmetic cream matrix.

Materials:

- Cosmetic cream sample containing Dihydrojasmone
- Methyl tert-butyl ether (MTBE), HPLC grade
- Anhydrous sodium sulfate
- Vortex mixer
- Centrifuge
- Glass centrifuge tubes (15 mL)
- Syringe filters (0.45 μm, PTFE)
- GC vials (2 mL)

Procedure:

- Weigh 1.0 g of the cosmetic cream sample into a 15 mL glass centrifuge tube.
- Add 5.0 mL of MTBE to the tube.
- Vortex the mixture vigorously for 2 minutes to ensure thorough extraction of Dihydrojasmone into the organic solvent.
- Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic layer from the cream matrix.
- Carefully transfer the supernatant (MTBE layer) to a clean glass tube.



- Add a small amount of anhydrous sodium sulfate to the collected supernatant to remove any residual water.
- Filter the dried extract through a 0.45 μm PTFE syringe filter into a 2 mL GC vial.
- The sample is now ready for GC-MS analysis.

Sample Preparation: Direct Dilution for Perfume and Cologne Samples

For liquid samples such as perfumes and colognes where **Dihydrojasmone** is already in a solvent, a simple dilution is sufficient.

Materials:

- Perfume or cologne sample
- Hexane, HPLC grade
- GC vials (2 mL)

Procedure:

- Pipette 100 μL of the perfume or cologne sample into a 2 mL GC vial.
- Add 900 μL of hexane to the vial.
- Cap the vial and vortex briefly to mix.
- The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters can be used for the analysis of **Dihydrojasmone**.



Parameter	Setting
Gas Chromatograph	Agilent 7890B GC System or equivalent
Mass Spectrometer	Agilent 5977A MSD or equivalent
GC Column	DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 μm film thickness
Carrier Gas	Helium
Flow Rate	1.0 mL/min (constant flow)
Injector Temperature	250 °C
Injection Volume	1 μL
Injection Mode	Split (10:1)
Oven Temperature Program	Initial temperature 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
MS Transfer Line Temp.	280 °C
Ion Source Temperature	230 °C
Quadrupole Temperature	150 °C
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Mass Scan Range	40 - 300 amu
Solvent Delay	3 minutes

Data Presentation Quantitative Data

For quantitative analysis, a calibration curve should be prepared using standard solutions of **Dihydrojasmone** in a suitable solvent (e.g., hexane) at concentrations ranging from 1 to 100 μ g/mL. The peak area of the target ion is plotted against the concentration.



Analyte	Retention Time (min)	Quantificatio n Ion (m/z)	Qualifier lons (m/z)	Linearity (R²)	Limit of Quantificatio n (LOQ)
Dihydrojasmo ne	~12.5	110	166, 95, 67	> 0.995	1 μg/mL

Note: Retention time is approximate and may vary depending on the specific instrument and column conditions.

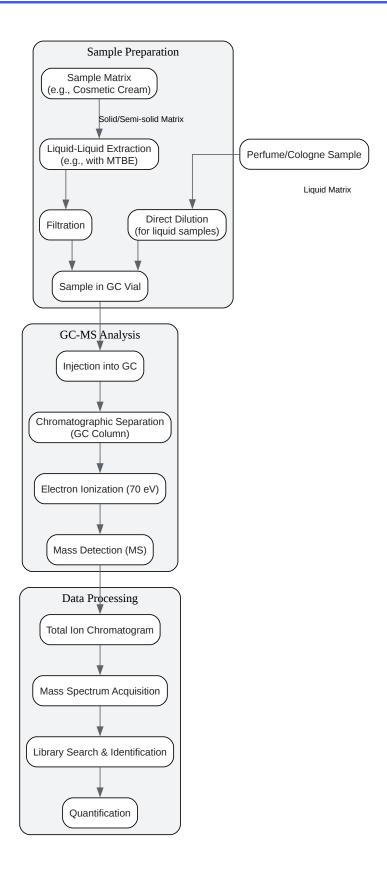
Mass Spectral Data

The identification of **Dihydrojasmone** is confirmed by its mass spectrum. The key fragment ions are summarized below.

Fragment Ion (m/z)	Relative Abundance (%)	Proposed Fragment
166	20	[M] ⁺ (Molecular Ion)
110	100	[M - C ₄ H ₈] ⁺
95	45	[C7H7O]+
67	50	[C5H7] ⁺
41	85	[C₃H₅] ⁺

Visualizations

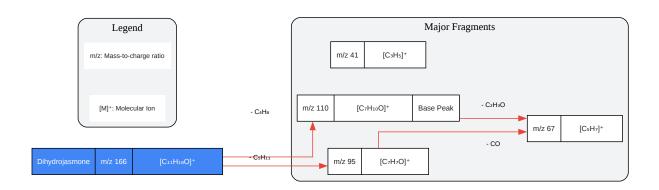




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Caption: Workflow for the GC-MS analysis of **Dihydrojasmone**.





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Caption: Proposed fragmentation pathway of **Dihydrojasmone**.

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